molecular formula C9H5Cl3N2O B7767307 2-(trichloromethyl)-1H-quinazolin-4-one

2-(trichloromethyl)-1H-quinazolin-4-one

Cat. No.: B7767307
M. Wt: 263.5 g/mol
InChI Key: BFLBZZSGIIUGIX-UHFFFAOYSA-N
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Description

2-(trichloromethyl)-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trichloromethyl)-1H-quinazolin-4-one typically involves the reaction of quinazolinone derivatives with trichloromethylating agents. One common method is the reaction of 4-chloroquinazoline with trichloromethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reagent concentrations. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(trichloromethyl)-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The trichloromethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the quinazolinone core can lead to the formation of dihydroquinazolinones.

    Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the trichloromethyl group under basic conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

2-(trichloromethyl)-1H-quinazolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(trichloromethyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(trichloromethyl)-4-vinyloxazoline
  • 1-trichloromethylisoquinoline
  • 2-trichloromethyl-4-vinyloxazoline

Uniqueness

2-(trichloromethyl)-1H-quinazolin-4-one is unique due to its specific quinazolinone core structure combined with the trichloromethyl group. This combination imparts distinct chemical reactivity and potential biological activities that are not found in other similar compounds. The presence of the trichloromethyl group enhances its ability to participate in various chemical reactions, making it a valuable compound in synthetic chemistry and medicinal research .

Properties

IUPAC Name

2-(trichloromethyl)-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3N2O/c10-9(11,12)8-13-6-4-2-1-3-5(6)7(15)14-8/h1-4H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLBZZSGIIUGIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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